molecular formula C6H6BrNO3S B8504430 (5-bromopyridin-3-yl) methanesulfonate

(5-bromopyridin-3-yl) methanesulfonate

Cat. No.: B8504430
M. Wt: 252.09 g/mol
InChI Key: YOJQSUCORITJSU-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl) methanesulfonate typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

5-bromopyridine+methanesulfonyl chloride(5-bromopyridin-3-yl) methanesulfonate\text{5-bromopyridine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl) methanesulfonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: The major products are the corresponding substituted pyridines.

    Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-3-yl)carbamic acid tert-butyl ester
  • (5-Bromopyridin-3-yl)methanamine

Uniqueness

(5-Bromopyridin-3-yl) methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

(5-bromopyridin-3-yl) methanesulfonate

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

YOJQSUCORITJSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask is charged with 5-bromo-pyridin-3-ol (0.200 g, 1.126 mmol), potassium carbonate (0.212 g, 1.487 mmol) and acetone (3 mL). Methanesulfonyl chloride (0.143 g, 1.239 mmol) is then added dropwise. After 2 h, an other portion of methanesulfonyl chloride (0.071 g, 0.61 mmol) is added. After overnight stirring, the suspension is concentrated, diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated in vacuo to give a residue, which is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1 to 7:3) to give a mixture of product and starting material. The fractions are combined, washed three times with saturated aqueous sodium bicarbonate and dried over MgSO4. Concentration in vacuo gives methanesulfonic acid 5-bromo-pyridin-3-yl ester as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.25 (s, 3H), 7.86 (m, 1H), 8.52 (d, J=2.3 Hz, 1H), 8.67 (d, J=1.8 Hz, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step Two
Quantity
0.071 g
Type
reactant
Reaction Step Three

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